molecular formula C16H14N4 B12188818 (6-Phenylpyridazin-3-yl)(4-pyridylmethyl)amine

(6-Phenylpyridazin-3-yl)(4-pyridylmethyl)amine

Cat. No.: B12188818
M. Wt: 262.31 g/mol
InChI Key: FWKJIQRZDSIPFG-UHFFFAOYSA-N
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Description

(6-Phenylpyridazin-3-yl)(4-pyridylmethyl)amine is a heterocyclic amine featuring a pyridazine ring substituted with a phenyl group at the 6-position and a 4-pyridylmethylamine moiety. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological relevance, particularly in targeting enzymes and receptors in medicinal chemistry . The pyridazine core contributes to electron-deficient aromaticity, influencing binding interactions, while the 4-pyridylmethyl group enhances solubility and bioavailability through hydrogen bonding capabilities .

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

6-phenyl-N-(pyridin-4-ylmethyl)pyridazin-3-amine

InChI

InChI=1S/C16H14N4/c1-2-4-14(5-3-1)15-6-7-16(20-19-15)18-12-13-8-10-17-11-9-13/h1-11H,12H2,(H,18,20)

InChI Key

FWKJIQRZDSIPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CC=NC=C3

Origin of Product

United States

Biological Activity

(6-Phenylpyridazin-3-yl)(4-pyridylmethyl)amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and antiviral activities. The synthesis methods and structure-activity relationships will also be discussed.

Chemical Structure

The compound is characterized by the presence of a pyridazine ring fused with a phenyl group and a pyridine moiety. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that (6-Phenylpyridazin-3-yl)(4-pyridylmethyl)amine exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

The anticancer activity is thought to be mediated through the induction of apoptosis and cell cycle arrest. The compound interacts with specific molecular targets involved in cancer cell growth, leading to reduced viability and increased apoptosis in affected cells.

Antimicrobial Activity

Research highlights the antimicrobial properties of (6-Phenylpyridazin-3-yl)(4-pyridylmethyl)amine against a range of bacterial and fungal pathogens.

Efficacy Against Bacterial Strains

In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Antifungal Properties

The compound also displays antifungal activity against various fungi, including Candida albicans. The antifungal efficacy is attributed to its ability to disrupt fungal cell membrane integrity.

Antiviral Activity

Emerging research indicates that (6-Phenylpyridazin-3-yl)(4-pyridylmethyl)amine may possess antiviral properties, particularly against RNA viruses. Studies suggest that it inhibits viral replication by interfering with viral entry into host cells.

Structure-Activity Relationship (SAR)

The biological activity of (6-Phenylpyridazin-3-yl)(4-pyridylmethyl)amine can be influenced by modifications to its chemical structure. Substituents on the pyridine or pyridazine rings can enhance or diminish its biological effects.

Case Studies

  • Anticancer Study : A study published in 2022 evaluated the effects of this compound on breast cancer cell lines, reporting a significant reduction in cell viability and induction of apoptosis markers.
  • Antimicrobial Research : Another investigation assessed its antibacterial effects against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Effects

Compound Name Core Structure Substituents Key Properties/Applications Reference
(6-Phenylpyridazin-3-yl)(4-pyridylmethyl)amine Pyridazine 6-Ph, 4-pyridylmethylamine Potential kinase inhibition
6-(4-Methoxyphenyl)pyridazin-3-amine Pyridazine 6-(4-MeO-Ph), 3-NH2 Intermediate in antimalarial agents
6-(Oxan-4-yl)pyridazin-3-amine Pyridazine 6-Tetrahydro-2H-pyran-4-yl, 3-NH2 Improved solubility (logP = 1.2)
(4-Fluoro-3-methoxybenzyl)(pyridin-4-ylmethyl)amine Benzylamine 4-F-3-MeO-Ph, 4-pyridylmethyl CNS-targeting activity
  • Substituent Impact : The 4-pyridylmethyl group in the target compound distinguishes it from analogs like 6-(4-Methoxyphenyl)pyridazin-3-amine, which lacks the pyridylmethylamine sidechain. This modification enhances binding to polar active sites in enzymes, as seen in kinase inhibitors . In contrast, the oxane-substituted analog (6-(Oxan-4-yl)pyridazin-3-amine) exhibits higher solubility due to the oxygen-containing heterocycle .

Key Research Findings and Implications

  • Structural Uniqueness: The combination of pyridazine and 4-pyridylmethylamine is rare in literature, offering a balance between aromatic π-stacking and hydrogen-bond donor capacity .
  • Contradictory Evidence: While lumping strategies (grouping structurally similar compounds) are common in computational studies, cautions that minor substituent changes (e.g., methoxy vs. pyridylmethyl) can drastically alter biological activity .
  • Optimization Potential: Introducing polar groups (e.g., oxane in ) could improve solubility without compromising target affinity .

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